Gly-Glu-Gly

Description

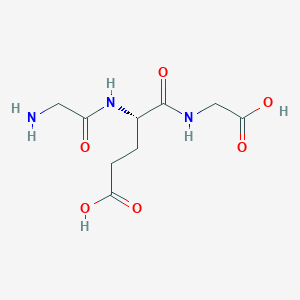

H-Gly-Glu-Gly-OH (CAS: 50997-16-5) is a tripeptide composed of glycine (Gly), glutamic acid (Glu), and glycine, with the sequence Gly-Glu-Gly. Its molecular formula is C₉H₁₅N₃O₆, and it has a molecular weight of 261.23 g/mol . This compound is notable for its anti-inflammatory and antioxidant properties, making it relevant in biomedical research for conditions like rheumatoid arthritis, asthma, and cerebral ischemia . It is also utilized in cosmetics for improving skin hydration and elasticity and serves as a stable building block in peptide synthesis .

Properties

Molecular Formula |

C9H15N3O6 |

|---|---|

Molecular Weight |

261.23 g/mol |

IUPAC Name |

(4S)-4-[(2-aminoacetyl)amino]-5-(carboxymethylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C9H15N3O6/c10-3-6(13)12-5(1-2-7(14)15)9(18)11-4-8(16)17/h5H,1-4,10H2,(H,11,18)(H,12,13)(H,14,15)(H,16,17)/t5-/m0/s1 |

InChI Key |

XTQFHTHIAKKCTM-YFKPBYRVSA-N |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)NCC(=O)O)NC(=O)CN |

Canonical SMILES |

C(CC(=O)O)C(C(=O)NCC(=O)O)NC(=O)CN |

sequence |

GEG |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural and functional differences between H-Gly-Glu-Gly-OH and analogous peptides:

Detailed Analysis

Chemical Properties

- H-Gly-Glu-Gly-OH : The central glutamic acid introduces a carboxylic acid side chain (pKa ~4.3), enhancing solubility in basic conditions. This acidity facilitates interactions with metal ions or basic residues in proteins .

- H-Gly-Gly-Gly-OH : Lacks charged residues, making it highly water-soluble but less reactive in biochemical interactions .

Fragmentation Behavior

In mass spectrometry, H-Gly-Glu-Gly-OH fragments similarly to H-Gly-Gln-Gly-OH, forming b₂ and a₂ ions. However, the glutamine variant also shows NH₃ elimination and glycinamide formation, indicating differences in backbone stability and hydrogen mobility .

Research Findings

- Anti-inflammatory Efficacy : H-Gly-Glu-Gly-OH outperforms H-Gly-Gly-Gly-OH in suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-6) in murine models of arthritis .

- Stability in Solution : H-Gly-Glu-Gly-OH maintains structural integrity at pH 7.4 for >24 hours, whereas H-Glu-Glu-Leu-OH aggregates under similar conditions due to hydrophobic leucine .

- Synthetic Accessibility : H-Gly-Glu-Gly-OH is commercially available with purity ≥98% from suppliers like Shanghai Hongtide Bio , while H-PRO-LEU-GLY-GLY-OH requires custom synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.